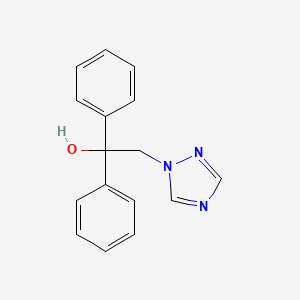
7-Bromo-2-chloro-3-phenylquinoline
Descripción general
Descripción
7-Bromo-2-chloro-3-phenylquinoline is a useful research compound. Its molecular formula is C15H9BrClN and its molecular weight is 318.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methods and Intermediates
- The synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, including derivatives like 7-bromo-2-chloro-3-phenylquinoline, involves a novel procedure, including the synthesis of an amino intermediate and its replacement with halogens using the Sandmeyer reaction (Raveglia et al., 1997).
- A compound structurally similar to this compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, serves as a key intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting its significance in the development of therapeutic agents (Lei et al., 2015).
Cross-Coupling Reactions
- This compound and its analogs are used in Suzuki cross-coupling reactions, which are essential for creating complex organic compounds. These reactions are facilitated by palladium catalysis in water, underscoring the compound's utility in green chemistry (Friesen & Trimble, 2004).
Photochemical Applications
- Derivatives of this compound are employed in the synthesis of photochromic compounds like spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], indicating its role in developing materials with light-responsive properties (Voloshin et al., 2008).
Metal Ion Coordination and Catalysis
- In coordination chemistry, this compound and similar compounds exhibit selectivity in binding with metal ions like Ni(II), Zn(II), and Cd(II). This characteristic is crucial for designing metal complexes with specific properties (Huang et al., 1990).
Synthesis of Antitumor Agents
- The compound has been utilized in the synthesis of 7-chloro-4-phenoxyquinolines with potential antitumor properties, demonstrating its application in medicinal chemistry (Kouznetsov et al., 2016).
Antimalarial Activity
- Research on 7-substituted 4-aminoquinolines, related to this compound, has shown activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, highlighting its potential in antimalarial drug development (De et al., 1998).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 7-Bromo-2-chloro-3-phenylquinoline are currently unknown. This compound is a unique chemical provided to early discovery researchers . More research is needed to identify its specific targets and their roles in biological systems.
Mode of Action
As a quinoline derivative, it may exhibit similar reactions to other quinolines, which can participate in both electrophilic and nucleophilic substitution reactions . .
Biochemical Pathways
Quinoline and its derivatives have been reported to have versatile applications in industrial and synthetic organic chemistry , suggesting that they may interact with a wide range of biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is unknown. As a solid compound , it may have different pharmacokinetic properties compared to liquid or gaseous compounds. More research is needed to outline its pharmacokinetic profile.
Propiedades
IUPAC Name |
7-bromo-2-chloro-3-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMHZORVXHEODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607553 | |
| Record name | 7-Bromo-2-chloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85274-44-8 | |
| Record name | 7-Bromo-2-chloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




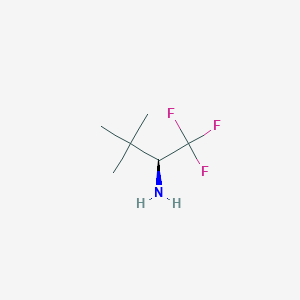

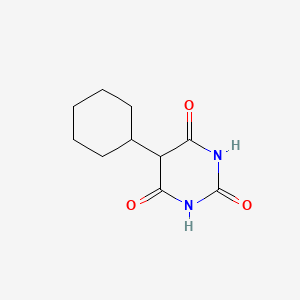
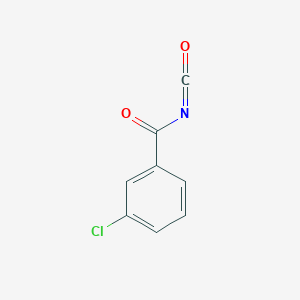
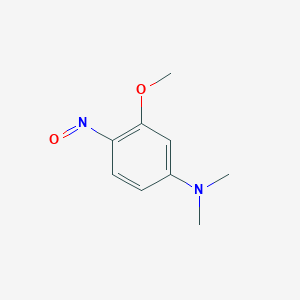
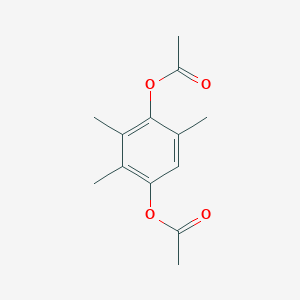
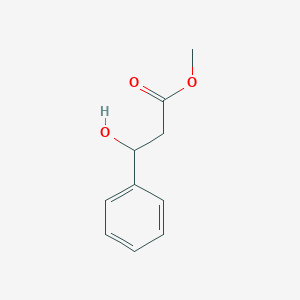
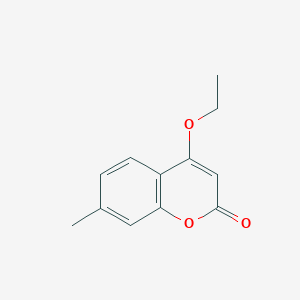
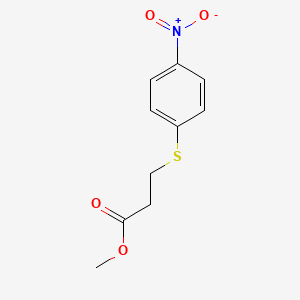
![2-Ethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B3031845.png)

